molecular formula C10H13NO3 B008927 2-Oxo-1,2-dihydropyridin-4-yl pentanoate CAS No. 103815-24-3

2-Oxo-1,2-dihydropyridin-4-yl pentanoate

Cat. No. B008927
M. Wt: 195.21 g/mol
InChI Key: TUDXNWIUMDHRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1,2-dihydropyridin-4-yl pentanoate is a chemical compound that has been a subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the family of dihydropyridines, which are organic compounds that possess a pyridine ring and a dihydropyridine moiety.

Mechanism Of Action

The mechanism of action of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is not fully understood. However, it has been proposed that this compound acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This leads to a decrease in the contractility of smooth muscle cells, which results in a reduction in blood pressure.

Biochemical And Physiological Effects

Studies have shown that 2-Oxo-1,2-dihydropyridin-4-yl pentanoate has several biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive rats, which suggests its potential as an antihypertensive agent. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in lab experiments is its availability and relatively low cost. In addition, this compound has been shown to exhibit promising biological activities, which makes it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. One of the potential applications of this compound is in the treatment of cardiovascular diseases, such as hypertension and heart failure. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetic and pharmacodynamic properties of this compound. In addition, the potential of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate as a scaffold for the design and synthesis of novel compounds with improved biological activities should be explored.

Scientific Research Applications

2-Oxo-1,2-dihydropyridin-4-yl pentanoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antihypertensive, antioxidant, and anti-inflammatory activities. In addition, this compound has been found to have potential as a calcium channel blocker, which makes it a promising candidate for the treatment of cardiovascular diseases.

properties

CAS RN

103815-24-3

Product Name

2-Oxo-1,2-dihydropyridin-4-yl pentanoate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2-oxo-1H-pyridin-4-yl) pentanoate

InChI

InChI=1S/C10H13NO3/c1-2-3-4-10(13)14-8-5-6-11-9(12)7-8/h5-7H,2-4H2,1H3,(H,11,12)

InChI Key

TUDXNWIUMDHRCR-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC(=O)NC=C1

Canonical SMILES

CCCCC(=O)OC1=CC(=O)NC=C1

synonyms

Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure of Example 31 was followed using 1.00 g of 2,4-bis(trimethylsilyloxy)-pyridine and 1.02 ml of n-pentanoyl chloride, thereby giving 310 mg of the title compound in a yield of 41%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Yield
41%

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